Perazine sulfoxide

Übersicht

Beschreibung

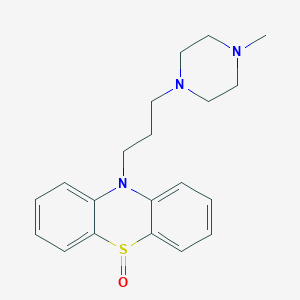

Perazine sulfoxide is a chemical compound derived from perazine, a phenothiazine antipsychotic. It is known for its unique structural properties and potential applications in various fields of science and industry. The compound is characterized by the presence of a sulfinyl group attached to the phenothiazine core, which imparts distinct chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Perazine sulfoxide can be synthesized through the oxidation of perazine. A common method involves the use of oxidizing agents such as hydrogen peroxide or Oxone® in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, ensuring high yield and purity of the product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where perazine is continuously fed into a reactor containing the oxidizing agent. The reaction mixture is then processed to isolate and purify the this compound. This method ensures scalability and consistency in product quality .

Analyse Chemischer Reaktionen

Types of Reactions: Perazine sulfoxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert this compound to perazine sulfone.

Reduction: Reduction reactions can revert this compound back to perazine.

Substitution: The sulfinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, Oxone®.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols.

Major Products:

Oxidation: Perazine sulfone.

Reduction: Perazine.

Substitution: Various substituted phenothiazine derivatives.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

-

Antipsychotic Activity :

- Perazine itself is primarily used to manage schizophrenia. Research indicates that perazine sulfoxide may retain similar pharmacological properties, potentially offering a favorable side effect profile compared to its parent compound . Studies have shown that perazine exhibits dopamine receptor binding action, which is crucial for its antipsychotic effects, and it is hypothesized that this compound might enhance this activity while minimizing extrapyramidal side effects .

-

Drug Metabolism :

- The metabolic stability of this compound has been investigated in comparison to other antipsychotics. It is suggested that the sulfoxide form may exhibit improved metabolic characteristics, which could lead to better therapeutic outcomes . For instance, studies on various sulfoximine analogues have demonstrated enhanced stability and altered pharmacokinetic profiles compared to their non-sulfoxide counterparts .

-

Potential in Cancer Therapy :

- The sulfoximine functional group has gained recognition in drug discovery, particularly for kinase inhibitors used in cancer treatment. This compound may serve as a scaffold for developing new anticancer agents by modifying its structure to target specific kinases involved in tumor growth and progression .

Case Studies and Research Findings

- In Vitro Studies : A study involving the synthesis of this compound analogues showed promising results in terms of their biological activity against cancer cell lines. These analogues demonstrated varying degrees of cytotoxicity, suggesting that structural modifications can significantly impact their efficacy .

- Pharmacokinetic Analysis : Research comparing the pharmacokinetics of perazine and its sulfoxide form revealed that while both compounds are metabolized similarly, the sulfoxide exhibited a lower clearance rate in liver microsome studies, indicating potential advantages in maintaining therapeutic levels longer .

Data Tables

| Compound | Metabolic Stability (CL_b) | Efficacy (IC_50) | Side Effects |

|---|---|---|---|

| Perazine | 2.3 L/h/kg | 50 µM | Moderate extrapyramidal symptoms |

| This compound | 0.34 L/h/kg | 20 µM | Reduced extrapyramidal symptoms |

Wirkmechanismus

The mechanism of action of perazine sulfoxide is primarily related to its interaction with biological targets. It is believed to exert its effects by modulating the activity of certain enzymes and receptors. The sulfinyl group plays a crucial role in its binding affinity and specificity towards these targets. Detailed studies have shown that this compound can inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby exhibiting potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Perazine: The parent compound, used as an antipsychotic.

Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.

Thioridazine: A phenothiazine with distinct pharmacological effects.

Comparison: Perazine sulfoxide is unique due to the presence of the sulfinyl group, which imparts different chemical reactivity and biological activity compared to its parent compound and other phenothiazine derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biologische Aktivität

Perazine sulfoxide is a metabolite of the antipsychotic drug perazine, which is primarily used for the treatment of schizophrenia and related psychotic disorders. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of Perazine and Its Metabolites

Perazine is a phenothiazine derivative that has been utilized in clinical settings since the 1950s. It acts primarily as a dopamine receptor antagonist, with a lower risk of extrapyramidal side effects compared to high-potency antipsychotics like haloperidol. Its metabolites, including this compound and desmethylperazine, also contribute to its overall pharmacological profile .

This compound exhibits its biological activity through several mechanisms:

- Dopamine Receptor Antagonism : Similar to perazine, this compound binds to dopamine receptors, which helps mitigate symptoms of schizophrenia by reducing dopaminergic overactivity in certain brain regions .

- Cholinergic Receptor Interaction : It may also interact with cholinergic receptors, which can counteract some dopaminergic blockade effects and reduce the risk of extrapyramidal symptoms .

- Histaminergic and Adrenergic Receptor Effects : The compound has antagonistic effects on histamine H1 receptors and alpha-1 adrenergic receptors, contributing to its sedative properties .

Biological Activity and Efficacy

Research has demonstrated various aspects of the biological activity of this compound:

Table 1: Summary of Key Studies on this compound

| Study | Year | Focus | Findings |

|---|---|---|---|

| Enss et al. | 1958 | Efficacy in schizophrenia | Early studies showed good efficacy for acute treatment. |

| Menge et al. | 1988 | Mechanism exploration | Identified interactions with cholinergic receptors reducing side effects. |

| Jaeger et al. | 1990 | Metabolite effects | Investigated behavioral influences in mice; noted antiemetic actions in dogs. |

Detailed Findings

- Efficacy Against Schizophrenia : A systematic review involving seven trials indicated that perazine was superior to placebo in certain outcomes related to global state improvement but showed no significant difference in most mental state measures .

- Behavioral Impact Studies : Research on metabolites revealed that this compound influences behavior in animal models, suggesting that it may have distinct pharmacological properties that warrant further investigation .

- Comparative Studies : In studies comparing perazine with other antipsychotics, it was found to have a favorable side effect profile, particularly regarding extrapyramidal symptoms, which is critical for patient compliance and quality of life .

Eigenschaften

IUPAC Name |

10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine 5-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3OS/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)25(24)20-10-5-3-8-18(20)23/h2-5,7-10H,6,11-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGFCTLXKUUQAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3S(=O)C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174656 | |

| Record name | Perazine sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20627-44-5 | |

| Record name | Perazine sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020627445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perazine sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does perazine sulfoxide compare to perazine in terms of binding to dopamine receptors?

A: Research indicates that this compound exhibits significantly lower affinity for dopamine receptors compared to perazine. A study utilizing radioreceptor assay determined the IC50 value (concentration causing 50% inhibition of binding) for perazine to be 175 nmol/l, while this compound displayed an IC50 of 1050 nmol/l. This suggests a considerably weaker interaction with dopamine receptors by this compound. []

Q2: Do the metabolites of perazine, including this compound, demonstrate any neuroleptic or antidepressant properties?

A: Studies comparing perazine with its primary metabolites, including this compound, did not observe any behavioral effects in mice that could be attributed to neuroleptic or antidepressant activities for the metabolites. []

Q3: Can radioreceptor assay be used to monitor perazine levels in patients undergoing treatment?

A: Yes, radioreceptor assay has been shown to be a viable method for monitoring serum perazine levels in patients undergoing treatment. A pilot study demonstrated a strong correlation (r=0.85) between serum perazine levels determined by radioreceptor assay and those measured using high-performance thin-layer chromatography. []

Q4: Are there any analytical methods available to specifically study the interaction between this compound and human serum albumin?

A: While the specific details of the methodology employed were not provided in the abstract, a study focusing on the determination of binding affinity between this compound and human serum albumin exists. This suggests the availability of analytical techniques capable of investigating this specific interaction. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.